molecular formula C12H12N2S B5804820 2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole

2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole

Cat. No.: B5804820
M. Wt: 216.30 g/mol
InChI Key: FSMKABOIZFWWOX-UHFFFAOYSA-N
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Description

2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that has garnered significant interest in scientific research due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole can be achieved through various methods. One common method involves the reaction of 2-aminobenzothiazole with 2,4-pentanedione in the presence of acetic acid. This reaction produces a yellow crystalline product that can be purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazoloindole derivatives.

    Substitution: Formation of substituted thiazoloindole derivatives with various functional groups.

Scientific Research Applications

2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

    Medicine: Investigated for its antibacterial and antifungal properties, making it a promising candidate for the development of novel antibiotics.

Mechanism of Action

The exact mechanism of action of 2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole is not fully understood. studies suggest that it may exert its effects by:

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

    Inhibiting Cell Proliferation: Preventing the growth and division of cancer cells.

    Disrupting Cell Walls: Inhibiting the growth of bacteria and fungi by disrupting their cell walls.

Comparison with Similar Compounds

2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid, which also exhibit biological activities but differ in their specific mechanisms and applications.

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine, which share the thiazole ring but have different substituents and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of the thiazole and indole rings, along with the specific methyl substitutions at positions 2, 5, and 7.

Properties

IUPAC Name

2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-6-4-7(2)10-9(5-6)11-12(14-10)15-8(3)13-11/h4-5,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMKABOIZFWWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(N2)SC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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